molecular formula C7H4FNO3 B1361154 4-Fluoro-3-nitrobenzaldehyde CAS No. 42564-51-2

4-Fluoro-3-nitrobenzaldehyde

Cat. No. B1361154
Key on ui cas rn: 42564-51-2
M. Wt: 169.11 g/mol
InChI Key: ILKWFRCNNILIJW-UHFFFAOYSA-N
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Patent
US04456772

Procedure details

18.6 g (0.1 mol) of 4-chloro-3-nitrobenzaldehyde and 8.7 g (0.15 mol) of potassium fluoride in 100 ml of sulpholane are stirred for 1 hour at 180° C. The mixture is stirred with 300 ml of water and the aldehyde is extracted with methylene chloride. After the customary working-up , 17.1 g of 92% strength 4-fluoro-3-nitrobenzaldehyde are obtained.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[F-:13].[K+].O>S1(CCCC1)(=O)=O>[F:13][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
ClC1=C(C=C(C=O)C=C1)[N+](=O)[O-]
Name
Quantity
8.7 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
S1(=O)(=O)CCCC1
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aldehyde is extracted with methylene chloride

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=O)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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